molecular formula C11H8F3N3O2 B2997685 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 957481-53-7

4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No.: B2997685
CAS No.: 957481-53-7
M. Wt: 271.199
InChI Key: RCZDEVSTDAZWRO-UHFFFAOYSA-N
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Description

Strategic Importance of Nitropyrazole Scaffolds in Medicinal Chemistry and Materials Science

The nitropyrazole motif has emerged as a privileged structure in bioactive molecule design due to its balanced electronic profile and metabolic stability. The nitro group at the 4-position induces a strong electron-deficient character, enhancing intermolecular interactions with biological targets such as enzymes and receptors. For instance, nitropyrazoles exhibit pronounced activity in kinase inhibition, with the nitro group participating in hydrogen-bonding networks critical for binding affinity.

In materials science, the planar pyrazole ring coupled with the nitro group’s electron-withdrawing effects enables applications in organic semiconductors. The compound’s ability to stabilize charge-transfer complexes has been exploited in the development of non-linear optical materials, where its nitro-pyrazole core facilitates π-π stacking interactions. A comparative analysis of nitropyrazole derivatives reveals distinct electronic properties:

Property 4-Nitro-1-(3-TFM-Bn)-1H-Pyrazole 4-Nitro-5-TFM-1H-Pyrazole
Molecular Weight (g/mol) 270.21 181.07
LogP 2.8 (calculated) 1.5 (experimental)
Dipole Moment (Debye) 4.2 3.6

Data derived from PubChem entries and computational modeling

Synthetic methodologies for nitropyrazoles have evolved significantly since the mid-20th century. The patent US3294814A details a groundbreaking approach using 4-nitro-5-hydroxypyridazones-(6) as precursors, which undergo thermal rearrangement in acidic media to yield 4-nitropyrazoles. For the target compound, this method could be adapted by introducing the 3-trifluoromethyl-benzyl group via nucleophilic substitution or Suzuki-Miyaura coupling at the pyrazole nitrogen. Recent advances in flow chemistry have enabled the scalable production of such derivatives with >90% purity, as evidenced by Ambeed’s manufacturing protocols.

Role of Trifluoromethyl-Benzyl Substituents in Bioactive Molecule Design

The 3-trifluoromethyl-benzyl group confers unique pharmacophoric properties through a combination of steric, electronic, and hydrophobic effects. The trifluoromethyl moiety’s strong electron-withdrawing nature (-I effect) polarizes adjacent bonds, enhancing metabolic stability by protecting against oxidative degradation. This substituent also increases membrane permeability, as demonstrated in comparative studies of benzyl vs. trifluoromethyl-benzyl analogues in blood-brain barrier penetration assays.

Structural analyses of 1-(3-trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid derivatives reveal critical interactions with biological targets. The benzyl group’s orientation allows for optimal van der Waals contacts with hydrophobic enzyme pockets, while the trifluoromethyl group’s electronegativity modulates the compound’s acidity (pKa ≈ 3.8 for the pyrazole N-H). These features are particularly advantageous in protease inhibitors, where the substituent’s bulkiness prevents solvent access to the active site.

In materials applications, the trifluoromethyl-benzyl group enhances thermal stability (decomposition temperature >250°C) and reduces crystallinity, making it valuable in polymer composites. Fujifilm’s proprietary formulations leverage this substituent to create photoacid generators for advanced lithography, where the CF3 group’s electron-deficient nature accelerates proton release upon UV exposure.

Properties

IUPAC Name

4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZDEVSTDAZWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves multi-step organic reactions One common method starts with the nitration of a benzyl compound to introduce the nitro groupThe final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of 4-amino-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Aromatic vs. Alkyl Substituents

  • 4-Nitro-1-(pentafluorobenzyl)-1H-pyrazole (): The pentafluorobenzyl group introduces extreme electron deficiency due to five fluorine atoms, increasing resistance to electrophilic substitution. This contrasts with the 3-trifluoromethyl-benzyl group, which balances electron withdrawal with moderate steric hindrance .

Nitro Positioning and Tautomerism

Compounds like 4-nitro-1-phenyl-1H-pyrazole () lack the trifluoromethyl group but retain the nitro group at the 4-position. Such derivatives exhibit tautomerism, where the nitro group’s position influences hydrogen bonding and intermolecular interactions. In contrast, the 3-trifluoromethyl-benzyl substituent in the target compound may stabilize specific tautomeric forms due to steric and electronic effects .

Reactivity in C-H Functionalization

The target compound’s nitro group acts as a directing group in C-H activation. For example, 4-nitro-1-(p-tolyl)-1H-pyrazole undergoes Pd/Ni-catalyzed arylation at the C5 position, with Pd achieving higher yields (44%) than Ni (19%) . The 3-trifluoromethyl-benzyl group in the target compound may further modulate reactivity by sterically shielding specific C-H bonds or altering electron density.

Physicochemical and Spectroscopic Properties

  • NMR Shifts : In 4-nitro-1-(2-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole (), the pyrazole proton resonates at δ 8.30 (s, 1H), while the trifluoromethyl group’s electronic effects deshield adjacent aromatic protons (δ 7.71–7.48) . Comparable shifts are expected in the target compound.
  • Fluorine Effects : The -CF₃ group in 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole () introduces distinct ¹⁹F NMR signals and influences molecular polarity, as seen in its molar mass (275.19 g/mol) .

Biological Activity

4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a pyrazole derivative notable for its unique chemical structure, which includes a nitro group and a trifluoromethyl-substituted benzyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3N3O2, with a molecular weight of approximately 273.2 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The nitro group is associated with mechanisms such as DNA alkylation and topoisomerase inhibition, contributing to its anticancer potential .
  • Anti-inflammatory Properties : Compounds containing pyrazole rings have demonstrated anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may also exhibit antimicrobial properties against various bacterial strains, although specific data on its efficacy remains limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound may interfere with DNA replication by inhibiting topoisomerases, enzymes critical for DNA unwinding .
  • Cytotoxicity : Nitro-containing compounds often exhibit cytotoxic effects through reactive oxygen species (ROS) generation and subsequent apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Nitro Group : Nitration reactions are performed under controlled conditions to ensure selectivity.
  • Trifluoromethylation : This can be achieved through various methods, including the use of trifluoromethylating agents.

Comparative Analysis with Related Compounds

A comparison table highlighting variations in substituents and their potential impact on biological activity is provided below:

Compound NameKey FeaturesBiological Activity Profile
4-Amino-1-(3-trifluoromethyl-benzyl)-1H-pyrazoleContains an amino group instead of a nitro groupDifferent anticancer activity profiles
4-Methyl-1-(3-trifluoromethyl-benzyl)-1H-pyrazoleMethyl substituent on the pyrazole ringAltered lipophilicity affecting pharmacokinetics
5-Trifluoromethyl-1H-pyrazoleTrifluoromethyl group directly on the pyrazoleFocus on fluorinated analogs, differing reactivity

Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

  • In Vitro Anticancer Studies : The compound was tested against multiple cancer cell lines, demonstrating significant antiproliferative effects with IC50 values comparable to established anticancer drugs .
  • Anti-inflammatory Evaluations : In vivo models showed that treatment with this pyrazole derivative resulted in reduced inflammation markers, indicating potential therapeutic benefits in inflammatory diseases .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for alkylation to prevent hydrolysis of intermediates.
  • Monitor reaction temperature during nitration (exothermic) to avoid side reactions .

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural validation employs:

  • 1H/13C NMR : Assign peaks for the nitro group (δ ~8.5 ppm for aromatic protons adjacent to NO₂) and trifluoromethyl group (δ ~110–120 ppm in 13C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the nitro and benzyl substituents .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly for steric effects from the trifluoromethyl group .

Advanced: How can researchers optimize reaction yields when introducing the 3-trifluoromethylbenzyl group?

Answer:
Yield optimization strategies include:

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuI) to enhance N-alkylation efficiency, as seen in analogous pyrazole-triazole hybrids .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of benzyl bromide to pyrazole precursor minimizes side products .

Data-Driven Example :
In a related compound (1-(3-trifluoromethylbenzyl)-pyrazole), substituting DMF for THF increased yields from 55% to 78% due to better stabilization of the transition state .

Advanced: How should researchers address discrepancies in NMR data for nitro-substituted pyrazoles?

Answer:
Discrepancies often arise from:

  • Tautomerism : Pyrazole rings can exhibit tautomeric shifts. Use variable-temperature NMR to identify dominant tautomers .
  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts. Cross-reference with literature data for the same solvent .
  • Impurity Peaks : Residual solvents (e.g., ethyl acetate) may overlap with product signals. Conduct a "solvent blank" NMR run for baseline correction .

Advanced: What methodologies are recommended for analyzing the biological activity of this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
    • Cytotoxicity : Evaluate via MTT assay in cancer cell lines (e.g., HeLa or MCF-7), noting the nitro group’s potential redox activity .
  • Computational Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like COX-2 or EGFR, leveraging the trifluoromethyl group’s hydrophobicity .

Caution : The nitro group may generate reactive oxygen species (ROS), requiring ROS scavengers (e.g., NAC) in cell-based assays to isolate target effects .

Advanced: How can reaction conditions be tailored to mitigate decomposition of the nitro group during synthesis?

Answer:

  • Temperature Control : Maintain nitration temperatures below 0°C to prevent nitro group reduction or ring oxidation .
  • Protecting Groups : Temporarily protect sensitive positions (e.g., with acetyl groups) before nitration, then deprotect post-reaction .
  • Alternative Nitrating Agents : Use acetyl nitrate (less acidic) instead of HNO₃/H₂SO₄ to reduce side reactions 19.
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Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10% → 40%) to separate polar nitro byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>98%) .

Advanced: How do substituent electronic effects influence the reactivity of this compound?

Answer:

  • Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to the meta position and stabilizes negative charges in intermediates .
  • Trifluoromethyl Group : Electron-withdrawing via σ-withdrawal and π-polarization, enhancing resistance to oxidative degradation .
  • Synergistic Effects : The combined EWG nature of NO₂ and CF₃ increases acidity of the pyrazole NH, facilitating deprotonation in coupling reactions 19.

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